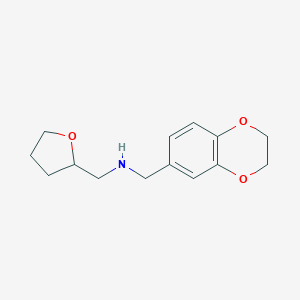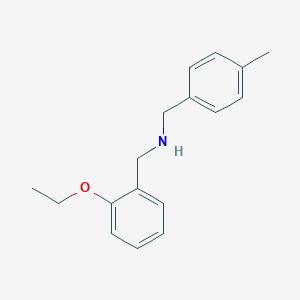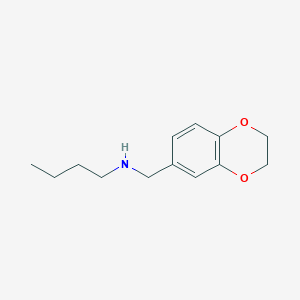![molecular formula C16H11F3N4O2 B504158 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400078-67-3](/img/structure/B504158.png)
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring, a trifluoromethoxy-substituted phenyl group, and a nicotinamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to introduce the trifluoromethoxyphenyl group. Finally, the nicotinamide moiety is introduced through a coupling reaction with nicotinic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The pyrazole ring and nicotinamide moiety contribute to the compound’s overall activity by facilitating interactions with target proteins and modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A potent activator of nicotinamide phosphoribosyltransferase (NAMPT) with therapeutic potential.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their enhanced biological activity and stability.
Uniqueness
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its combination of a pyrazole ring, trifluoromethoxyphenyl group, and nicotinamide moiety. This structure provides a balance of stability, biological activity, and versatility, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJOXCHHKTQNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B504080.png)
![[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine](/img/structure/B504082.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B504083.png)
![1-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B504084.png)

![N-(2-methoxyethyl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B504087.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B504088.png)

![3-ethoxy-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B504091.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B504092.png)
![2-(4-methoxyphenyl)-N-[(5-phenyl-2-furyl)methyl]ethanamine](/img/structure/B504096.png)
![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B504097.png)
![N-{4-iodo-2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B504098.png)
